molecular formula C22H26FN3O5S B1429908 Rosuvastatin dehydro acid CAS No. 1422954-12-8

Rosuvastatin dehydro acid

Cat. No.: B1429908
CAS No.: 1422954-12-8
M. Wt: 463.5 g/mol
InChI Key: NZWJKTHFNLHUJO-IWEPXCJDSA-N
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Description

Rosuvastatin dehydro acid is a derivative of rosuvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound retains the core structure of rosuvastatin but has undergone specific chemical modifications that may alter its pharmacological properties.

Mechanism of Action

Target of Action

Rosuvastatin dehydro acid primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the production of mevalonic acid from HMG-CoA . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This leads to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Pharmacokinetics

This compound exhibits certain pharmacokinetic properties that influence its bioavailability. Following single doses, rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted as unchanged drug in the feces .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it reduces cholesterol synthesis in the liver, leading to lower levels of cholesterol, LDL, and VLDL in the body . This can help reduce the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that there is considerable variation in the pharmacokinetics of rosuvastatin between races . Additionally, the systemic exposure of rosuvastatin is characterized by a large coefficient of variation . In terms of environmental risk, the use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Rosuvastatin Dehydro Acid, like Rosuvastatin, is likely to interact with HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which produces cholesterol in the body . The interaction between this compound and HMG-CoA reductase could potentially inhibit the production of cholesterol, thereby reducing the levels of cholesterol in the body .

Cellular Effects

The primary target organ of this compound is the liver . By inhibiting HMG-CoA reductase in hepatocytes, it reduces the production of cholesterol. This leads to an increase in the number of LDL receptors on the surface of liver cells, promoting the absorption and metabolism of LDL . This results in a decrease in the total number of VLDL and LDL particles, thereby reducing cholesterol levels .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Rosuvastatin. It inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway . This inhibition reduces the production of mevalonate, a precursor to cholesterol, thereby decreasing the synthesis of cholesterol in the liver .

Metabolic Pathways

This compound is likely involved in the same metabolic pathway as Rosuvastatin, the mevalonate pathway This pathway is responsible for the production of cholesterol and other isoprenoids

Transport and Distribution

Given its structural similarity to Rosuvastatin, it is likely that it is also selectively taken up by hepatocytes through active transport .

Subcellular Localization

Based on its structural similarity to Rosuvastatin, it is likely that it is localized in the same subcellular compartments, primarily the cytosol and endoplasmic reticulum, where HMG-CoA reductase is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin dehydro acid involves multiple steps, starting from commercially available precursors. One common method includes the esterification of a precursor compound in the presence of an acidic catalyst like inorganic acids or p-toluensulphonic acid. This reaction is typically carried out in a lower alcoholic solvent such as methanol at temperatures ranging from 0°C to the reflux temperature of the solvent . The condensation step is performed in the presence of a suitable base and an inert solvent like tetrahydrofuran, at temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin dehydro acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rosuvastatin dehydro acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Pravastatin
  • Fluvastatin
  • Lovastatin

Uniqueness

Rosuvastatin dehydro acid is unique due to its specific chemical modifications, which may enhance its pharmacological properties compared to other statins. It has a higher affinity for the active site of HMG-CoA reductase and exhibits greater hepatoselectivity, making it more effective in reducing LDL cholesterol levels .

Properties

CAS No.

1422954-12-8

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid

InChI

InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1

InChI Key

NZWJKTHFNLHUJO-IWEPXCJDSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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